1-Benzyl-4-(6-dimethylamino-2-piperidin-4-yl-pyrimidin-4-yl)-pyrrolidin-2-one hydrochloride
CAS No.: 1361111-79-6
Cat. No.: VC2714472
Molecular Formula: C22H30ClN5O
Molecular Weight: 416 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1361111-79-6 |
|---|---|
| Molecular Formula | C22H30ClN5O |
| Molecular Weight | 416 g/mol |
| IUPAC Name | 1-benzyl-4-[6-(dimethylamino)-2-piperidin-4-ylpyrimidin-4-yl]pyrrolidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C22H29N5O.ClH/c1-26(2)20-13-19(24-22(25-20)17-8-10-23-11-9-17)18-12-21(28)27(15-18)14-16-6-4-3-5-7-16;/h3-7,13,17-18,23H,8-12,14-15H2,1-2H3;1H |
| Standard InChI Key | JGTRDYNMKLKZBB-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC(=NC(=C1)C2CC(=O)N(C2)CC3=CC=CC=C3)C4CCNCC4.Cl |
| Canonical SMILES | CN(C)C1=NC(=NC(=C1)C2CC(=O)N(C2)CC3=CC=CC=C3)C4CCNCC4.Cl |
Introduction
| Property | Value |
|---|---|
| CAS Number | 1361111-79-6 |
| Molecular Formula | C22H30ClN5O |
| Molecular Weight | 416 g/mol |
| Physical State | Solid |
| Storage Conditions | Room temperature |
| Research Classification | For research use only |
The parent compound without the hydrochloride salt is 1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one, which has been assigned PubChem CID 46949956. The addition of hydrochloride to form the salt may enhance the compound's solubility and stability for research applications, which is a common modification for nitrogen-containing heterocycles to improve their handling properties.
Structural Characteristics
The structure of 1-Benzyl-4-(6-dimethylamino-2-piperidin-4-yl-pyrimidin-4-yl)-pyrrolidin-2-one hydrochloride can be understood by examining its molecular composition and the arrangement of its functional groups. The molecular architecture includes several key structural elements that contribute to its potential chemical reactivity and binding properties.
Core Structural Components
The compound features several distinct structural components:
-
A pyrimidine core as the central scaffold
-
A dimethylamino group at position 6 of the pyrimidine ring
-
A piperidin-4-yl substituent at position 2 of the pyrimidine
-
A pyrrolidin-2-one moiety at position 4 of the pyrimidine
-
A benzyl group attached to the nitrogen of the pyrrolidinone
-
A hydrochloride salt formation
This structural arrangement creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding interactions, which may be relevant to its potential biological activities or chemical reactivity.
Chemical Identifiers
For precise identification and characterization, the compound can be represented through various chemical notation systems as shown in Table 2:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-benzyl-4-[6-(dimethylamino)-2-piperidin-4-ylpyrimidin-4-yl]pyrrolidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C22H29N5O.ClH/c1-26(2)20-13-19(24-22(25-20)17-8-10-23-11-9-17)18-12-21(28)27(15-18)14-16-6-4-3-5-7-16;/h3-7,13,17-18,23H,8-12,14-15H2,1-2H3;1H |
| Standard InChIKey | JGTRDYNMKLKZBB-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC(=NC(=C1)C2CC(=O)N(C2)CC3=CC=CC=C3)C4CCNCC4.Cl |
| PubChem Compound ID | 71298723 |
These identifiers provide standardized ways to represent the compound's structure in chemical databases and literature, facilitating its accurate identification across different research platforms.
Related Compounds and Structural Analogs
While information about direct analogs of 1-Benzyl-4-(6-dimethylamino-2-piperidin-4-yl-pyrimidin-4-yl)-pyrrolidin-2-one hydrochloride is limited in the search results, understanding related compound classes can provide context for its potential chemical behavior and applications.
Structural Relatives
Several structural components of this compound appear in other bioactive molecules:
-
Pyrimidine Derivatives: Pyrimidine-based compounds are widely studied in medicinal chemistry, forming the core of various pharmaceuticals and biochemical tools.
-
Piperidine-Containing Compounds: Piperidine rings are common in pharmaceuticals and often contribute to favorable pharmacokinetic properties.
-
Pyrrolidinone Structures: The pyrrolidin-2-one (γ-lactam) moiety appears in various bioactive compounds and can serve as a hydrogen bond acceptor in molecular interactions.
-
Benzylated Heterocycles: N-benzylation, as seen in this compound, is a common modification in medicinal chemistry to modulate lipophilicity and other physicochemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume